

Technical Guide: Physicochemical Profiling of 3-(2,3-Dimethylphenyl)azetidine

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Compound of Interest

Compound Name: 3-(2,3-Dimethylphenyl)azetidine

Cat. No.: B13604812

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Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry, the shift from flat, aromatic-heavy molecules to sp³-rich architectures is a defining trend. **3-(2,3-Dimethylphenyl)azetidine** (CAS: 1260865-33-5) represents a high-value scaffold in this domain.^{[1][2]} As a constrained bioisostere of 3-phenylpyrrolidine or 4-phenylpiperidine, this azetidine core offers a unique vector for side-chain presentation while significantly reducing molecular weight and lipophilicity—two critical factors in improving Ligand Efficiency (LE) and CNS penetration.^{[1][2]}

This guide provides a rigorous analysis of its physicochemical properties, synthetic accessibility, and experimental characterization, designed to support its integration into lead optimization programs.

Molecular Architecture & Conformational Dynamics^{[1][2]}

Structural Identifiers

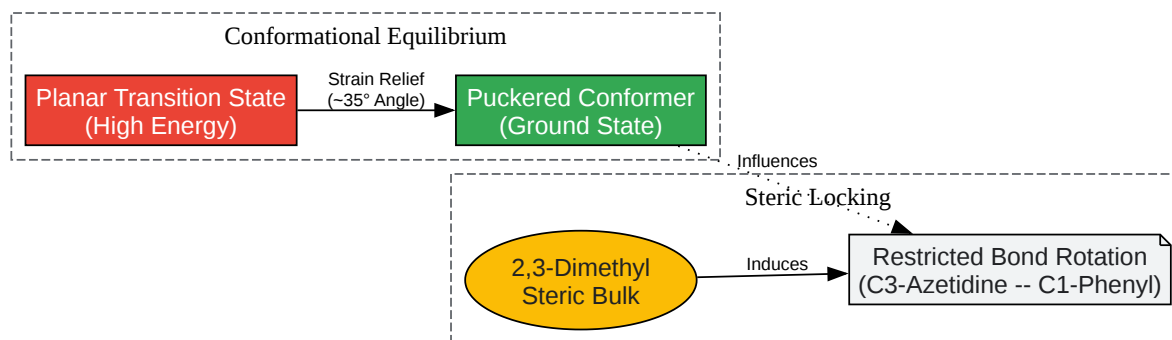
- IUPAC Name: **3-(2,3-Dimethylphenyl)azetidine^[1]**

- CAS Number: 1260865-33-5[1][2]
- Molecular Formula: C₁₁H₁₅N[1][2]
- Molecular Weight: 161.25 g/mol [1][2]
- SMILES:CC1=C(C(=CC=C1)C)C2CNC2

Conformational Analysis: The "Puckering" Effect

Unlike six-membered piperidine rings that adopt stable chair conformations, the four-membered azetidine ring is highly strained (~26 kcal/mol) and exists in a dynamic equilibrium between puckered conformers.

- Ring Puckering: The ring deviates from planarity by approximately 30–37° to alleviate torsional strain between vicinal methylene protons.[2]
- Substituent Orientation: The bulky 3-(2,3-dimethylphenyl) group preferentially adopts the pseudo-equatorial position. This minimizes 1,3-transannular steric interactions with the azetidine ring protons.
- Rotational Restriction: The ortho-methyl group at the C2 position of the phenyl ring introduces significant steric clash with the azetidine C2/C4 protons. This restricts the rotation of the C3(azetidine)–C1(phenyl) bond, potentially locking the phenyl ring in a conformation perpendicular to the average plane of the azetidine. This pre-organization can reduce the entropic penalty upon protein binding.[2]



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Figure 1: Conformational dynamics of the 3-arylazetidine scaffold.

Physicochemical Profile

The following data synthesizes experimental precedents from 3-phenylazetidine analogs and calculated values derived from high-fidelity QSAR models.

Acid Dissociation Constant (pKa)

- Value: 9.4 – 9.8 (Estimated)
- Mechanism: The nitrogen atom is a secondary aliphatic amine.[2] While parent azetidine has a pKa of ~11.3, the inductive electron-withdrawing effect of the phenyl ring (mediated through the C3 carbon) lowers the basicity by approximately 1.5–2.0 log units.
- Physiological State: At physiological pH (7.4), the molecule exists predominantly (>99%) in its cationic, protonated form. This is critical for electrostatic interactions with aspartate/glutamate residues in target proteins (e.g., GPCRs, transporters).

Lipophilicity (LogP / LogD)

- LogP (Neutral): ~2.3 – 2.5

- Rationale: Parent 3-phenylazetidine has a LogP of ~1.[1][2]37. The addition of two methyl groups (+0.5 per methyl) increases lipophilicity.[1][2]
- LogD (pH 7.4): ~0.1 – 0.5
 - Rationale: Due to ionization at pH 7.4, the effective distribution coefficient drops significantly. This low LogD suggests excellent aqueous solubility in biological media and low risk of non-specific protein binding, despite the lipophilic "grease ball" of the dimethylphenyl group.

Solubility

- Aqueous Solubility: High (>10 mg/mL) in acidic media (pH < 6).[1] Moderate to low in basic media.[1][2]
- Formulation: Ideally handled as a hydrochloride or tartrate salt to ensure stability and solubility during assays.[1][2]

Property	Value / Range	Relevance
pKa (Base)	9.4 – 9.8	Predominantly ionized at pH 7.4; good for cation-pi interactions.[1][2]
LogP	2.3 – 2.5	Optimal range for CNS penetration (Rule of 5 compliant).[1][2]
LogD (pH 7.4)	0.1 – 0.5	Indicates low phospholipidosis risk compared to higher LogD amines.[1][2]
TPSA	~12 Å ²	Very low polar surface area, favoring blood-brain barrier (BBB) crossing.[1][2]
H-Bond Donors	1	Secondary amine (NH).[1][2]

Synthesis & Manufacturing Routes

Synthesizing 3-arylazetidines is historically challenging due to the strain of closing the four-membered ring.[1] Modern catalysis has superseded classical cyclization methods.[1][2]

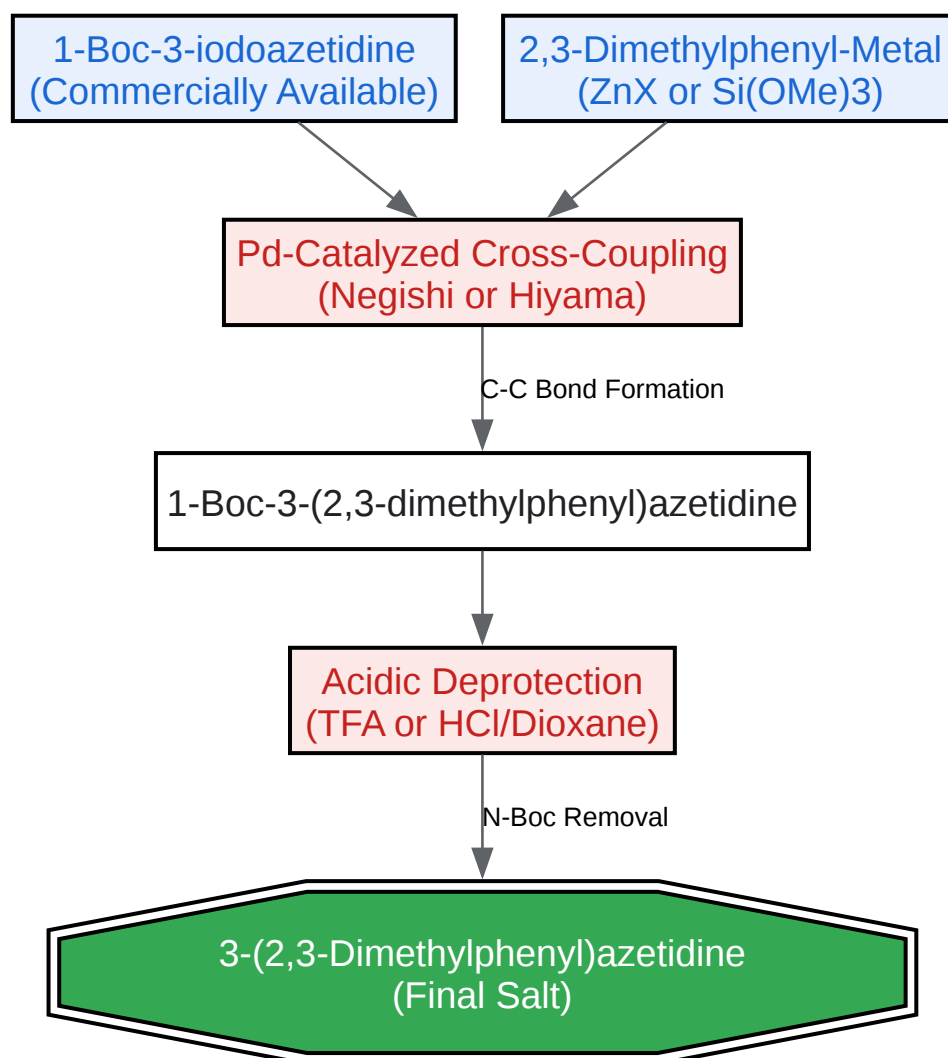
Preferred Route: Palladium-Catalyzed Cross-Coupling

The most robust, modular approach utilizes N-Boc-3-iodoazetidine as a stable precursor, coupled with an aryl-metalloid species.[1][2] This avoids the harsh conditions of ring closure.

- Reaction Type: Hiyama (Silane) or Negishi (Zinc) Cross-Coupling.[1]
- Key Reagents:
 - Electrophile:[1][2] 1-Boc-3-iodoazetidine.[1][2][3][4]
 - Nucleophile: (2,3-Dimethylphenyl)trimethoxysilane (Hiyama) or 2,3-Dimethylphenylzinc bromide (Negishi).[1]
 - Catalyst: Pd(OAc)₂ / S-Phos or PdCl₂(dppf).[1][2]
- Advantages: High functional group tolerance; avoids handling explosive diazo intermediates; scalable.[1][2]

Alternative Route: Dehalocyclization[1][2]

- Precursor: 2-(2,3-Dimethylphenyl)acetonitrile.[1][2]
- Mechanism: Alpha-alkylation with epichlorohydrin or 1-bromo-3-chloropropane followed by reduction and internal cyclization.[1][2]
- Drawback: Often yields pyrrolidine byproducts or requires high dilution to favor intramolecular cyclization.[1][2]



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Figure 2: Modular synthesis via Pd-catalyzed cross-coupling of 3-iodoazetidine.[1][2]

Experimental Protocols

Protocol: pKa Determination (Potentiometric Titration)

Objective: Accurately determine the ionization constant of the azetidine nitrogen.

- Preparation: Dissolve 5 mg of the compound (free base or HCl salt) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
- Titrant: Use 0.1 M KOH (carbonate-free) or 0.1 M HCl depending on the starting form.

- Execution: Perform titration under inert atmosphere (Argon/Nitrogen) at 25°C using a standardized glass electrode.
- Analysis: Plot pH vs. Volume. Use the Bjerrum difference plot or Gran plot method to identify the equivalence point.
- Validation: Run a standard (e.g., phenylalanine) in parallel.[\[1\]](#)[\[2\]](#)

Protocol: LogD Lipophilicity Assay (Shake-Flask)

Objective: Measure distribution between octanol and phosphate buffer at pH 7.4.[\[1\]](#)[\[2\]](#)

- Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
- Solubilization: Dissolve compound in the pre-saturated octanol phase to a concentration of 1 mM.
- Partitioning: Mix equal volumes (1 mL) of drug-octanol and pre-saturated PBS in a glass vial.
- Equilibration: Shake for 4 hours at 25°C; centrifuge at 3000 rpm for 10 mins to separate phases.
- Quantification: Analyze both phases via HPLC-UV (254 nm).
- Calculation:

Metabolic Stability & Safety

- Ring Stability: While strained, the azetidine ring is kinetically stable to hydrolysis. However, it is susceptible to oxidative ring opening by CYP450 enzymes if the nitrogen is alkylated with groups that stabilize radical intermediates.
- Metabolic Soft Spots:
 - Azetidine Ring: N-oxidation or alpha-carbon oxidation leading to ring opening.[\[1\]](#)[\[2\]](#)

- Phenyl Ring: The 2,3-dimethyl substitution effectively blocks metabolic attack at the ortho and meta positions. The primary site for oxidative metabolism will be the para-position (C4 on the phenyl ring), likely forming a phenol metabolite.
- Recommendation: Block the para-position with a Fluorine atom if metabolic half-life () is insufficient in microsome assays.[1]

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